molecular formula C16H32N2O3 B13943081 N6-(1-Oxodecyl)-L-lysine CAS No. 59766-99-3

N6-(1-Oxodecyl)-L-lysine

Cat. No.: B13943081
CAS No.: 59766-99-3
M. Wt: 300.44 g/mol
InChI Key: JVGQYGXDASKPJW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(1-Oxodecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a decyl group attached to the lysine molecule through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(1-Oxodecyl)-L-lysine typically involves the reaction of L-lysine with a decylating agent. One common method is the use of decanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N6-(1-Oxodecyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide bond can be targeted for substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N6-(1-Oxodecyl)-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-(1-Oxodecyl)-L-lysine involves its interaction with specific molecular targets. The decyl group enhances its hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and enzymes. The lysine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(1-Oxodecyl)-L-lysine is unique due to its specific combination of a decyl group and lysine moiety, which imparts distinct chemical and biological properties. Its ability to interact with lipid membranes and proteins makes it a valuable tool in various research applications.

Properties

CAS No.

59766-99-3

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

(2S)-2-amino-6-(decanoylamino)hexanoic acid

InChI

InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

JVGQYGXDASKPJW-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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